4-Nitro 3-methyl 2-chloromethyl pyridine.hcl 4-Nitro 3-methyl 2-chloromethyl pyridine.hcl
Brand Name: Vulcanchem
CAS No.: 152402-94-3
VCID: VC0128238
InChI: InChI=1S/C7H7ClN2O2.ClH/c1-5-6(4-8)9-3-2-7(5)10(11)12;/h2-3H,4H2,1H3;1H
SMILES: CC1=C(C=CN=C1CCl)[N+](=O)[O-].Cl
Molecular Formula: C7H8Cl2N2O2
Molecular Weight: 223.053

4-Nitro 3-methyl 2-chloromethyl pyridine.hcl

CAS No.: 152402-94-3

Cat. No.: VC0128238

Molecular Formula: C7H8Cl2N2O2

Molecular Weight: 223.053

* For research use only. Not for human or veterinary use.

4-Nitro 3-methyl 2-chloromethyl pyridine.hcl - 152402-94-3

Specification

CAS No. 152402-94-3
Molecular Formula C7H8Cl2N2O2
Molecular Weight 223.053
IUPAC Name 2-(chloromethyl)-3-methyl-4-nitropyridine;hydrochloride
Standard InChI InChI=1S/C7H7ClN2O2.ClH/c1-5-6(4-8)9-3-2-7(5)10(11)12;/h2-3H,4H2,1H3;1H
Standard InChI Key LDTICSDTOIUAHE-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1CCl)[N+](=O)[O-].Cl

Introduction

Physical and Chemical Properties

Fundamental Physical Properties

The physical properties of 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride are summarized in the following table:

PropertyValue
CAS Number152402-94-3
Molecular FormulaC₇H₈Cl₂N₂O₂
Molecular Weight223.05700 g/mol
AppearanceSolid (typically white to off-white)
Purity (Commercial)≥97%
Boiling PointNot Available
Melting PointNot Available
DensityNot Available

The compound contains two chlorine atoms (one in the chloromethyl group and one from the hydrochloride salt), two nitrogen atoms (one in the pyridine ring and one in the nitro group), and two oxygen atoms (both in the nitro group) .

Structural Characteristics

The molecular structure features a pyridine ring with three key functional groups:

  • A nitro group (-NO₂) at the 4-position

  • A methyl group (-CH₃) at the 3-position

  • A chloromethyl group (-CH₂Cl) at the 2-position

Additionally, the nitrogen of the pyridine ring is protonated and associated with a chloride counter-ion, forming the hydrochloride salt. This salt formation significantly affects the compound's solubility profile, typically enhancing water solubility while reducing solubility in less polar organic solvents .

Chemical Reactivity

While specific reactivity data for 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride is limited in the available sources, the functional groups present suggest predictable reactivity patterns:

  • The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it valuable for chemical linking and derivatization processes

  • The nitro group can be reduced to an amino group, opening pathways for further functionalization

  • The protonated pyridine nitrogen (as the hydrochloride salt) affects the electron distribution in the aromatic ring, influencing reactivity

The free base form of this compound (without the HCl) is known as 2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS: 116418-99-6) with a molecular weight of 186.59 g/mol .

Synthesis Methods

Related Synthetic Pathways

The synthesis of related compounds such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine (used in the preparation of Dexlansoprazole) involves a multi-step process that could be adapted for our target compound :

  • N-oxidation of an appropriately substituted pyridine

  • Introduction of the desired functional groups

  • Chlorination to obtain the chloromethyl group

  • Formation of the hydrochloride salt

A patent describing the synthesis of 3-(chloromethyl)pyridine hydrochloride outlines a method that could potentially be modified for the synthesis of our target compound :

  • Oxidation of an appropriately substituted methylpyridine to the corresponding carboxylic acid

  • Esterification of the acid with methanol

  • Reduction of the ester to a hydroxymethyl group

  • Reaction with thionyl chloride to convert the hydroxymethyl to chloromethyl

  • Formation of the hydrochloride salt

Green Chemistry Considerations

Recent research has focused on developing greener and more efficient synthetic routes for pyridine derivatives with functional groups similar to our target compound. For instance, research on the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine has explored modifications that improve atom economy and reduce waste generation :

  • Using catalytic quantities of ruthenium chloride for oxidation steps

  • One-pot synthesis approaches to reduce solvent usage and improve efficiency

  • Application of green metric assessments such as atom economy (AE), reaction mass efficiency (RME), and E-factor

These principles could potentially be applied to the synthesis of 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride to develop more sustainable production methods.

Applications and Uses

Pharmaceutical Intermediates

The primary application of 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride is as a chemical intermediate in organic synthesis, particularly in pharmaceutical development . The reactive chloromethyl group allows it to serve as a valuable building block for creating more complex molecular structures.

Similar pyridine derivatives have been utilized in the synthesis of proton pump inhibitors (PPIs) such as Dexlansoprazole, which are used in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related conditions . The structural features of our target compound suggest it could potentially find applications in similar therapeutic areas.

Chemical Research

In chemical research, 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride serves as:

  • A model compound for studying reactivity patterns of multi-substituted pyridines

  • A precursor for synthesizing libraries of compounds with potential biological activity

  • A reagent for introducing substituted pyridine moieties into larger molecules

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride have been reported in the literature:

  • 2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS: 116418-99-6) - The free base form without the hydrochloride salt

  • 4-Nitro 3,5-dimethyl 2-chloromethyl pyridine hydrochloride (CAS: 143016-67-5) - Contains an additional methyl group at the 5-position

  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (CAS: 153259-31-5) - A key intermediate in the synthesis of rabeprazole, with a methoxypropoxy group at the 4-position instead of a nitro group

Pharmaceutical Relevance

The structural similarity of 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride to intermediates used in the synthesis of proton pump inhibitors suggests potential relevance to this therapeutic class . Compounds such as 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (CAS: 153259-31-5) are specifically identified as intermediates in the synthesis of rabeprazole, a medication used to reduce stomach acid production .

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